2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane is a chemical compound with the molecular formula C10H9F3O. It has a molecular weight of 202.18 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3O/c1-9(6-14-9)7-4-2-3-5-8(7)10(11,12)13/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Enantioselective Analysis of Amines
The compound 2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane has been used as a chiral resolution reagent for α-chiral amines. It reacts with a variety of α-chiral primary and secondary amines through regioselective ring-opening. This allows for the straightforward identification and quantification of diastereomeric products using techniques like NMR and HPLC, making it a versatile reagent for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Polymer Synthesis
This compound plays a role in the enzymatic ring-opening polymerization of oxiranes and dicarboxylic anhydrides to produce polyesters and polyethers containing ether linkages. This process, involving compounds like glycidyl phenyl ether and benzyl glycidate, leads to polymers with a maximum molecular weight of 13,500 (Soeda et al., 2002).
Synthesis of Fluorinated Compounds
The compound has been utilized in the synthesis of (R)- and (S)-3,3,3-Trifluorolactic Acid and (R)- and (S)-(Trifluoromethyl)oxirane. These compounds are created through a series of reactions starting from ethyl trifluoropyruvate, leading to enantiomerically pure oxirane useful for the synthesis of various synthetic targets (Bussche-Hünnefeld et al., 1992).
NMR Spectroscopy Studies
The compound has been studied for its effects on the 1H NMR spectra of trans aryl methyl oxiranes and arylpropenes. These studies help understand the substituent effects on oxiran protons, which are mostly polar in character, and aid in evaluating ring current contributions on oxirane protons (Benassi et al., 1973).
Hypoglycemic Activity Studies
2-(Phenylalkyl)oxirane-2-carboxylic acids, a series of new compounds synthesized from this compound, have been studied for their blood glucose lowering activities in rats, revealing that certain substituents and chain lengths enhance the substances' effectiveness (Eistetter & Wolf, 1982).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H311, H315, H318, H335, and H351 . These codes correspond to various hazards, such as harmful if swallowed (H302), toxic in contact with skin (H311), causes skin irritation (H315), causes serious eye damage (H318), may cause respiratory irritation (H335), and suspected of causing cancer (H351) .
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-4-2-1-3-7(9)5-8-6-14-8/h1-4,8H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFCMICIKUOWGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.